methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

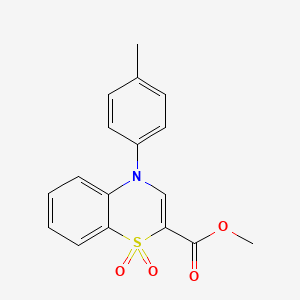

Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a 1,4-benzothiazine core substituted with a 4-methylphenyl group at position 4 and a methyl ester at position 2. The 1,1-dioxide moiety indicates sulfone groups at the 1-position of the thiazine ring. This compound belongs to a class of molecules known for diverse biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties . Its structural characterization often employs X-ray crystallography, facilitated by software such as SHELX .

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)18-11-16(17(19)22-2)23(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKAMJHQKDLXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis generally begins with the condensation of substituted anilines and benzene derivatives bearing appropriate leaving groups, followed by cyclization and oxidation steps to form the benzothiazine 1,1-dioxide core.

- Starting Materials: Typically, 4-methylbenzenamine (p-toluidine) and 2-chlorobenzonitrile are used as key starting materials.

- Base-Promoted Condensation: The initial step involves the condensation of 4-methylbenzenamine with 2-chlorobenzonitrile in the presence of a strong base such as sodium hydride. This step facilitates nucleophilic aromatic substitution and formation of an intermediate that sets the stage for ring closure.

- Cyclization: The intermediate undergoes cyclization with elemental sulfur, which introduces the sulfur atom into the heterocyclic ring.

- Oxidation: The sulfur atom in the ring is oxidized to the sulfone (1,1-dioxide) state using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, which is crucial for the biological and chemical properties of the final compound.

This synthetic approach is summarized in the following table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | 4-methylbenzenamine, 2-chlorobenzonitrile, sodium hydride | Formation of intermediate |

| Cyclization | Elemental sulfur | Formation of benzothiazine ring |

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Conversion to 1,1-dioxide sulfone |

Microwave-Assisted and Solvent-Free Methods

Recent advances include the use of microwave dielectric heating combined with solvent-free conditions to improve reaction efficiency:

- Microwave irradiation significantly reduces reaction times and increases yields.

- Solvent-free conditions minimize the use of volatile, toxic solvents, aligning with green chemistry principles.

- Potassium carbonate is often used as a base under microwave conditions to promote cyclization.

Alternative Synthetic Strategies

In related benzothiazine derivatives, synthesis has been achieved via:

- Reaction of o-chlorobenzenesulfonylacetonitrile with phenyl isothiocyanates, methyl iodide, and potassium hydroxide in 1,4-dioxane to form sulfone S,N-acetals.

- Microwave irradiation of sulfone S,N-acetals with potassium carbonate to afford benzothiazine derivatives.

- Subsequent reaction with ethyl 2-mercaptoacetate and triethylamine in dry ethanol under nitrogen atmosphere to introduce carboxylate groups.

- Decarboxylation under various basic or acidic conditions (NaOH, KOH, LiOH, or HCl) to fine-tune the ester and acid functionalities.

These steps are depicted in the following schematic sequence (adapted from related benzothiazine sulfone syntheses):

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of sulfone S,N-acetals | o-chlorobenzenesulfonylacetonitrile, phenyl isothiocyanates, methyl iodide, KOH, 1,4-dioxane | Base-promoted nucleophilic substitution |

| Microwave-assisted cyclization | Potassium carbonate, microwave irradiation, solvent-free | Efficient ring closure |

| Introduction of carboxylate | Ethyl 2-mercaptoacetate, triethylamine, dry ethanol, N2 atmosphere | Esterification step |

| Decarboxylation | NaOH, KOH, LiOH, or HCl, reflux or room temperature | Optimization needed for yield and purity |

Reaction Optimization and Yields

- Decarboxylation conditions vary; refluxing with 5–20% base solutions for 6 hours or room temperature for 24 hours are common.

- Drawbacks include long reaction times, use of hazardous solvents, and formation of tars at high temperature, which reduce yields.

- Microwave irradiation and solvent-free methods help overcome these limitations, offering cleaner products and higher atom economy.

Analytical Characterization

- The intermediates and final products are characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HETCOR), infrared (IR) spectroscopy, thin-layer chromatography (TLC), and microanalysis.

- X-ray crystallography confirms the stereochemistry and molecular structure of key intermediates and final compounds, validating the synthetic approach.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Base-promoted condensation + cyclization + oxidation | Stepwise synthesis using sodium hydride, sulfur, and oxidants | Well-established, versatile | Multi-step, requires careful control |

| Microwave-assisted solvent-free synthesis | Uses microwave heating, potassium carbonate, no solvents | Shorter reaction time, greener | Requires microwave equipment |

| Sulfone S,N-acetal intermediate route | Multi-step with sulfonylacetonitrile and isothiocyanates | Allows diverse substitutions | Complex, multiple purification steps |

| Decarboxylation under various bases/acids | Controlled ester to acid conversion | Tailorable reaction conditions | Possible side reactions, tar formation |

Research Findings and Notes

- The presence of the 1,1-dioxide group (sulfonyl) is critical for the compound's chemical stability and biological activity.

- Microwave-assisted methods have been shown to improve yields and reduce reaction times significantly compared to classical heating.

- The choice of base and oxidizing agent strongly influences the purity and yield of the final product.

- Structural confirmation by X-ray diffraction is essential to verify the formation of the benzothiazine ring and oxidation state.

- Optimization of decarboxylation conditions is necessary to avoid degradation and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the 1,1-dioxide functionality, converting it back to the parent benzothiazine compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H15NO4S

Molecular Weight: 329.38 g/mol

CAS Number: 1325307-50-3

The compound features a benzothiazine core, characterized by the presence of a sulfur atom and a carboxylate functional group. This structure is significant for its reactivity and biological activity.

Organic Chemistry

MBT serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules: MBT can be used to create more complex compounds through various chemical reactions such as nucleophilic substitutions and cyclization reactions.

- Reagent in Organic Reactions: It acts as a reagent in electrophilic aromatic substitution reactions, facilitating the introduction of different functional groups into aromatic systems.

Research has indicated that MBT exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that MBT possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential: Preliminary research suggests that MBT may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Medicinal Chemistry

MBT is being investigated for its potential therapeutic applications:

- Drug Development: Its structural properties make it suitable for modification to enhance bioactivity and selectivity against specific targets.

- Mechanism of Action Studies: Research into how MBT interacts with biological targets is ongoing, focusing on its role in modulating enzyme activity or receptor interactions.

Case Studies and Research Findings

Several studies have explored the applications of MBT:

- Antimicrobial Study : A study demonstrated that MBT derivatives showed significant antibacterial activity against Staphylococcus aureus, suggesting potential use in treating infections caused by resistant strains .

- Cancer Research : In vitro studies indicated that MBT could induce cell death in various cancer cell lines, including breast and colon cancer cells, highlighting its potential as an anticancer agent .

- Synthetic Applications : Researchers have utilized MBT as a starting material for synthesizing novel benzothiazine derivatives with enhanced pharmacological properties, indicating its utility in drug discovery .

Mechanism of Action

The mechanism of action of methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a key role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., bromine in ) increase molecular weight and may enhance stability. Oxygen-containing substituents (e.g., ethoxy in ) alter bond lengths and intermolecular interactions.

Conformational Trends :

The thiazine ring consistently adopts a half-chair conformation across derivatives, with deviations attributed to substituent steric effects. For example, in , the methyl group at C2 induces pyramidal geometry at N1, while the oxirane group in causes perpendicular alignment relative to the thiazine plane .

Intermolecular Interactions :

Biological Activity

Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine family, which is well-known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 329.4 g/mol. The structure features a benzothiazine core fused with a methyl-substituted benzene ring and a carboxylate ester group. The presence of the 1,1-dioxide functionality enhances its reactivity and biological potential .

Target of Action:

this compound exhibits its biological effects through modulation of various biochemical pathways. The specific targets may include enzymes involved in metabolic processes and signaling pathways crucial for cellular function.

Mode of Action:

The compound's activity is influenced by the functional groups attached to the benzothiazine ring. These modifications can enhance interactions with biological macromolecules such as proteins and nucleic acids, leading to altered cellular responses .

Biological Activities

Research has demonstrated that compounds within the benzothiazine class exhibit a range of biological activities including:

-

Antimicrobial Activity:

Several studies have reported that this compound shows significant antimicrobial properties against various bacterial strains. For instance, it has been noted to have minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Acinetobacter baumannii . -

Antifungal Activity:

The compound also exhibits antifungal activity against strains like Candida albicans and Cryptococcus neoformans, with MIC values indicating strong efficacy . -

Anticancer Potential:

Studies have indicated potential anticancer properties through the induction of apoptosis in cancer cell lines. The compound's ability to modulate cell cycle progression and promote cell death has been highlighted in various experimental models .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of this compound against multiple pathogens. The results indicated an MIC of ≤0.25 μg/mL for S. aureus and A. baumannii, showcasing its potent antibacterial properties . -

Antifungal Activity Assessment:

In another investigation, the compound demonstrated significant antifungal activity with MIC values ≤0.25 μg/mL against C. albicans and C. neoformans. These findings suggest its potential application in treating fungal infections . -

Cytotoxicity Studies:

Cytotoxicity assays revealed that while the compound exhibits potent biological activity, it maintains a favorable safety profile with CC50 values indicating low toxicity in mammalian cell lines .

Summary of Biological Activity

| Activity Type | Target Organisms/Cells | MIC/CC50 Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | ≤0.25 μg/mL |

| Acinetobacter baumannii | ≤0.25 μg/mL | |

| Antifungal | Candida albicans | ≤0.25 μg/mL |

| Cryptococcus neoformans | ≤0.25 μg/mL | |

| Anticancer | Various cancer cell lines | CC50 values >32 μM |

Q & A

Q. What are the common synthetic routes for methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?

Category : Synthesis Methodology Answer : The compound is typically synthesized via multi-step routes involving ring expansion and substitution. A key method involves the Gabriel-Coleman rearrangement of sodium saccharin derivatives with ethyl chloroacetate, followed by microwave- or ultrasound-assisted ring expansion to form the benzothiazine core . For example:

- Step 1 : Reaction of sodium saccharin with ethyl chloroacetate under water bath conditions yields a benzisothiazol intermediate.

- Step 2 : Ultrasonic irradiation promotes ring expansion to form ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, a precursor for further derivatization .

- Substitution : Alkylation or acylation at the 4-hydroxy position (e.g., using ethyl iodide or acetoxy groups) under reflux with anhydrous K₂CO₃ in acetonitrile achieves yields up to 77.8% .

Q. Critical Factors :

- Solvent choice : Acetonitrile improves reactivity in alkylation steps .

- Energy input : Microwave/ultrasound reduces reaction time and enhances purity compared to conventional heating .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Category : Structural Elucidation Answer :

- X-ray Crystallography : Resolves conformational details, such as the distorted half-chair conformation of the thiazine ring and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds, π-π stacking). Bond lengths (e.g., C9–O4 = 1.336–1.352 Å) are sensitive to substitution and hydrogen bonding .

- NMR/IR Spectroscopy :

- ¹H NMR : Methyl groups resonate at δ ~3.49 ppm; aromatic protons show splitting patterns dependent on substitution .

- IR : Key peaks include S=O stretches (~1349 cm⁻¹) and carbonyl vibrations (~1642 cm⁻¹) .

Q. Methodology :

Q. What biological activities are reported for 1,2-benzothiazine 1,1-dioxide derivatives?

Category : Biological Evaluation Answer : Derivatives exhibit:

- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes, relevant for rheumatoid arthritis .

- Antimicrobial effects : MIC values against S. aureus and E. coli range from 8–32 µg/mL for carbohydrazide derivatives .

- Enzyme inhibition : Calpain I and endothelin receptor antagonists .

Q. Key Substituents :

- 4-Methylphenyl groups : Enhance lipophilicity and receptor binding .

- Carbohydrazide moieties : Improve antifungal activity via hydrogen bonding .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Category : Structural Analysis Answer : Intermolecular forces dictate crystal lattice stability:

- Hydrogen bonds : C–H⋯O/S interactions form chains parallel to the b-axis .

- π-π stacking : Centroid separations of 3.619 Å stabilize dimers .

- Conformational flexibility : The thiazine ring’s half-chair distortion accommodates steric effects from substituents .

Q. Experimental Insight :

Q. How do substituents at the 4-position affect reactivity and bioactivity?

Category : Structure-Reactivity Relationships Answer :

- Electron-withdrawing groups (e.g., acetoxy) : Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

- Hydroxy groups : Enable derivatization (e.g., esterification) but require protection during synthesis .

- Alkyl chains (e.g., ethyl, allyl) : Modulate solubility and membrane permeability for enhanced antimicrobial activity .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of this compound?

Category : Sustainable Synthesis Answer :

- Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional reflux, with comparable yields (~75–80%) .

- Solvent-free conditions : Ethanol as a green solvent minimizes waste in carbohydrazide coupling steps .

- Ultrasonic irradiation : Enhances ring expansion efficiency by promoting cavitation, reducing side products .

Q. Data Comparison :

| Method | Yield (%) | Time (h) | Energy Input |

|---|---|---|---|

| Conventional | 70 | 12 | High |

| Microwave/Ultrasound | 77–80 | 3–5 | Moderate |

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Category : Data Analysis Answer :

- Crystallographic refinement : Use high-resolution data (R factor < 0.06) to resolve bond-length discrepancies caused by hydrogen bonding .

- Dynamic NMR : Variable-temperature studies clarify exchange broadening in NH/OH protons .

- Computational modeling : DFT calculations validate observed conformations and intermolecular interactions .

Q. Case Study :

- Bond-length variation : C9–O4 in derivatives ranges from 1.336–1.352 Å due to hydrogen-bonding absence/presence .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

Category : Drug Design Answer :

- Substituent screening : Test derivatives with varied 4-position groups (e.g., methoxy, allyl) for IC₅₀ against COX-2 .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl groups) for endothelin receptor binding .

- QSAR models : Use logP and polar surface area to predict antimicrobial potency .

Q. Example :

- 4-Methoxy derivatives : Show 2-fold higher antifungal activity due to enhanced membrane penetration .

Q. What mechanistic insights explain the ring expansion during synthesis?

Category : Reaction Mechanism Answer :

- Gabriel-Coleman rearrangement : A concerted process where nucleophilic attack at the sulfonamide nitrogen triggers ring opening, followed by recyclization to form the six-membered thiazine .

- Role of base : K₂CO₃ deprotonates intermediates, stabilizing the transition state .

Q. Experimental Support :

- Isotopic labeling : ¹⁸O tracing confirms oxygen migration during rearrangement .

Q. How do intermolecular interactions influence drug formulation stability?

Category : Pharmaceutical Development Answer :

- Hydrogen-bond networks : Stabilize polymorphic forms, affecting dissolution rates .

- π-π interactions : Reduce solubility but enhance thermal stability in solid dosages .

Q. Formulation Insight :

Q. What computational methods predict the biological targets of derivatives?

Category : Bioinformatics Answer :

- Molecular docking : AutoDock Vina screens derivatives against COX-2 (PDB: 5KIR) to prioritize synthesis .

- MD simulations : Assess binding stability of sulfonamide derivatives in enzyme active sites .

Q. Validation :

- In vitro assays : Correlate docking scores with IC₅₀ values (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.